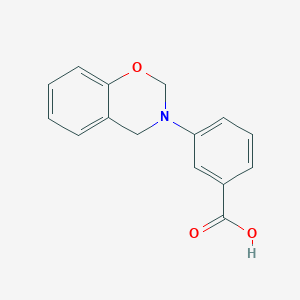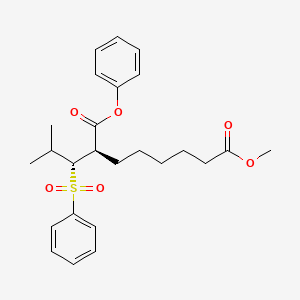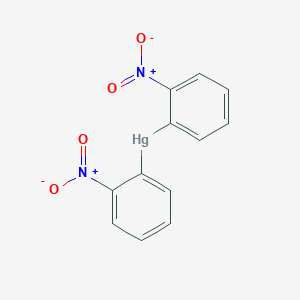
Bis(2-nitrophenyl)mercury
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(2-nitrophenyl)mercury: is an organomercury compound with the molecular formula
C12H8HgN2O4
. It consists of a mercury atom bonded to two 2-nitrophenyl groups. This compound is of interest due to its unique chemical properties and potential applications in various fields of scientific research.準備方法
Synthetic Routes and Reaction Conditions
The synthesis of bis(2-nitrophenyl)mercury typically involves the reaction of mercury(II) acetate with 2-nitrophenylboronic acid in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually performed in a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction conditions often include heating the mixture to a temperature range of 60-80°C for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of larger reactors and more efficient mixing and heating systems to ensure uniformity and high yield. The purification of the product is typically achieved through recrystallization or chromatography techniques to remove any impurities.
化学反応の分析
Types of Reactions
Bis(2-nitrophenyl)mercury undergoes several types of chemical reactions, including:
Oxidation: The nitro groups in the compound can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst or chemical reducing agents like sodium borohydride.
Substitution: The mercury atom can be substituted by other metals or groups through transmetalation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride (NaBH₄) are commonly used.
Substitution: Transmetalation reactions often involve reagents like organolithium or Grignard reagents.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of 2-aminophenylmercury derivatives.
Substitution: Formation of new organometallic compounds with different metal centers.
科学的研究の応用
Bis(2-nitrophenyl)mercury has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organomercury compounds.
Biology: Studied for its potential effects on biological systems, particularly in understanding mercury toxicity and its interactions with biological molecules.
Medicine: Investigated for its potential use in medicinal chemistry, particularly in the development of mercury-based drugs.
Industry: Used in the manufacturing of specialty chemicals and materials, including catalysts and intermediates for chemical synthesis.
作用機序
The mechanism by which bis(2-nitrophenyl)mercury exerts its effects involves the interaction of the mercury atom with various molecular targets. The mercury atom can form strong bonds with sulfur-containing groups in proteins and enzymes, leading to inhibition or modification of their activity. This interaction can disrupt normal cellular processes and lead to toxic effects.
類似化合物との比較
Bis(2-nitrophenyl)mercury can be compared with other organomercury compounds such as:
Bis(4-nitrophenyl)mercury: Similar structure but with nitro groups in the para position, leading to different reactivity and properties.
Bis(2-chlorophenyl)mercury: Contains chlorine atoms instead of nitro groups, resulting in different chemical behavior and applications.
Phenylmercury acetate: A simpler organomercury compound with different reactivity and uses.
The uniqueness of this compound lies in the presence of nitro groups, which impart specific chemical properties and reactivity that are distinct from other organomercury compounds.
特性
CAS番号 |
110516-57-9 |
|---|---|
分子式 |
C12H8HgN2O4 |
分子量 |
444.79 g/mol |
IUPAC名 |
bis(2-nitrophenyl)mercury |
InChI |
InChI=1S/2C6H4NO2.Hg/c2*8-7(9)6-4-2-1-3-5-6;/h2*1-4H; |
InChIキー |
OOOVBGFOABFCFH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])[Hg]C2=CC=CC=C2[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[1-Ethoxy-4-(4-ethoxyphenyl)-4-methylpentyl]-3-phenoxybenzene](/img/structure/B14316942.png)
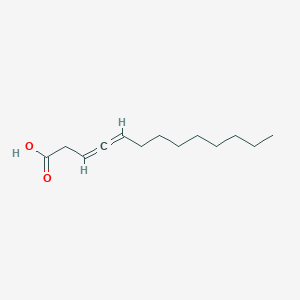
![5-[1-(Phenylselanyl)ethyl]oxolan-2-one](/img/structure/B14316955.png)
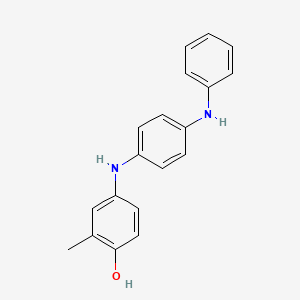

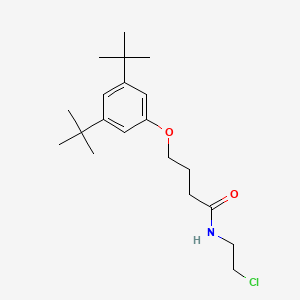
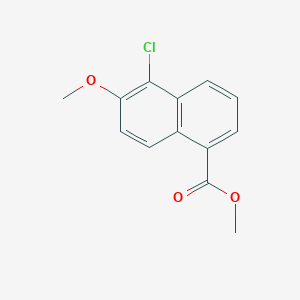
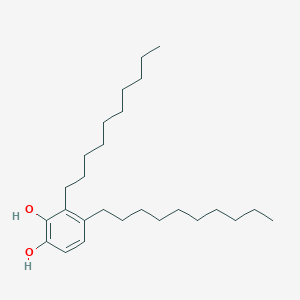
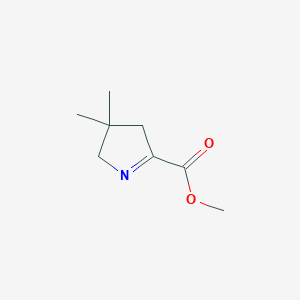

![Ethyl 2-{ethoxy[(trimethylsilyl)oxy]methylidene}hexanoate](/img/structure/B14316989.png)
